molecular formula C9H14BN3O4 B591501 (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid CAS No. 883231-25-2

(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid

Cat. No. B591501
M. Wt: 239.038
InChI Key: IOLSSXXMDVLBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid” is a chemical compound with the CAS Number: 883231-25-2 and a molecular weight of 239.04 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular formula of this compound is C9H14BN3O4 . This indicates that it contains nine carbon atoms, fourteen hydrogen atoms, one boron atom, three nitrogen atoms, and four oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It is stored in an inert atmosphere at 2-8°C . The exact melting and boiling points are not specified .

Scientific Research Applications

Catalysis and Synthesis

  • (Heydari et al., 2007) explored the use of heteropoly acid as a catalyst for N-tert-butoxycarbonylation of amines, highlighting its efficiency and environmental friendliness in producing N-Boc derivatives, crucial for peptide synthesis.
  • (Vorbrüggen, 2008) discussed the generation of tert-Butoxycarbonyl chloride for introducing the Boc group into amino acids, suitable for large-scale preparations.

Peptide Synthesis and Modifications

  • (Nowick et al., 2000) demonstrated the creation of unnatural amino acids that mimic tripeptide β-strand and form β-sheetlike hydrogen-bonded dimers, utilizing tert-butyloxycarbonyl-protected derivatives.
  • (Xu et al., 2002) outlined the process development for synthesizing an HIV protease inhibitor, involving the key step of Pd-mediated coupling of boronic acid.

Amino Acid Derivatives

  • (Klöpfer et al., 2011) investigated the reaction of methylglyoxal with N(α)-tert-butoxycarbonyl (Boc)-arginine, providing insights into arginine modifications.
  • (Baburaj & Thambidurai, 2012) focused on N-amination of amino acids and derivatives using NH-Boc transfer reagent for the synthesis of modified peptides and heterocyclic derivatives.

Diverse Applications in Organic Synthesis

Green Chemistry and Environment-Friendly Methods

  • (Chankeshwara & Chakraborti, 2006) reported on the catalyst-free N-tert-butoxycarbonylation of amines in water, demonstrating an environment-friendly approach to synthesis.

Advanced Synthesis Techniques

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Boronic acids, including this compound, have been gaining interest in medicinal chemistry due to their potential in drug design . They are considered non-toxic and are found in high concentrations in nature, mainly in vegetables, fruits, and nuts . Therefore, further studies on boronic acids in medicinal chemistry are expected to yield new promising drugs .

properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BN3O4/c1-9(2,3)17-8(14)13-7-11-4-6(5-12-7)10(15)16/h4-5,15-16H,1-3H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLSSXXMDVLBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670447
Record name {2-[(tert-Butoxycarbonyl)amino]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid

CAS RN

883231-25-2
Record name {2-[(tert-Butoxycarbonyl)amino]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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